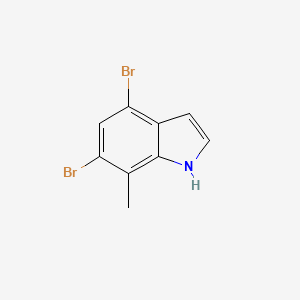

4,6-dibromo-7-methyl-1H-indole

Description

Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Chemical Research

Indole, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. Its unique electronic properties and the reactivity of its pyrrole (B145914) ring make it a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govmdpi.com This means the indole core is a recurring feature in many successful pharmaceutical agents. The versatility of the indole structure allows for the synthesis of a multitude of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov Researchers are continually exploring new synthetic methodologies to access novel indole derivatives and to understand how different substitution patterns on the indole ring influence their biological and chemical properties. chim.it

Overview of Halogenated Indoles and Their Research Relevance

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold significantly impacts its physicochemical and biological properties. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai Bromoindoles, in particular, are frequently found in marine natural products and often exhibit enhanced biological activity compared to their non-halogenated counterparts. nih.gov The bromine atoms can also serve as versatile synthetic handles, enabling further functionalization of the indole ring through various cross-coupling reactions. This makes halogenated indoles valuable intermediates in the synthesis of more complex molecules. tekhelet.com Research into halogenated indoles is driven by the quest for new therapeutic agents with improved efficacy and specificity. ontosight.ai

Specific Focus: 4,6-Dibromo-7-methyl-1H-indole within Advanced Indole Chemistry

Within the extensive family of halogenated indoles, this compound represents a specific and interesting substitution pattern. The presence of two bromine atoms at positions 4 and 6, combined with a methyl group at position 7, creates a unique electronic and steric environment on the indole ring. While detailed research specifically on this compound is not extensively published, its structural features suggest potential as a building block in synthetic chemistry and as a candidate for biological screening. The study of related compounds, such as other dibromo-methyl-indoles, provides valuable insights into its probable synthesis, reactivity, and potential applications.

Detailed Research Findings

While specific research dedicated solely to this compound is limited in publicly accessible literature, we can infer its chemical characteristics and potential research applications from data on closely related analogues and general principles of indole chemistry.

Synthesis and Characterization

A plausible synthetic route to this compound would likely involve a Fischer indole synthesis. A potential starting material for this synthesis would be (3,5-dibromo-2-methylphenyl)hydrazine, which could be reacted with a suitable carbonyl compound, such as acetaldehyde (B116499) or its synthetic equivalent, followed by acid-catalyzed cyclization.

For a closely related compound, 4,6-dibromo-2,3,3-trimethyl-3H-indole , a successful synthesis was achieved by refluxing (3,5-dibromophenyl)hydrazine (B1629537) hydrochloride with 3-methyl-2-butanone (B44728) in acetic acid. iucr.org This reaction proceeds via the classical Fischer indole synthesis mechanism. The characterization of this compound provided the following data:

| Property | Value |

| Yield | 57% |

| Appearance | Light-brown crystals |

| ¹H NMR (400 MHz, DMSO-d₆), δ, ppm | 7.66 (1H, s, CH), 7.58 (1H, s, CH), 2.24 (3H, s, CH₃), 1.36 [6H, s, (CH₃)₂] |

| ESI–MS m/z found | [M + H]⁺ 317.9 |

| Table 1: Synthesis and Characterization Data for 4,6-dibromo-2,3,3-trimethyl-3H-indole. iucr.org |

It is reasonable to assume that a similar synthetic strategy and characterization techniques would be applicable to this compound. The spectroscopic data for the target compound would, of course, differ due to the different substitution pattern.

Chemical Properties and Reactivity

The bromine atoms themselves are reactive sites for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 4- and 6-positions, making this compound a potentially valuable intermediate for the synthesis of diverse and complex molecules. The reactivity of the N-H proton allows for N-alkylation or N-acylation to further modify the indole scaffold.

Derivatives of this compound, such as This compound-3-carbaldehyde and methyl this compound-3-carboxylate , have been reported, indicating that the C3 position is indeed a site of reactivity for functionalization. bldpharm.combldpharm.com

Predicted Functional Uses

Based on computational models (Quantitative Structure-Use Relationship - QSUR), several potential functional uses for this compound have been predicted. These predictions are based on the structural similarity of the molecule to compounds with known functions.

| Harmonized Functional Use | Predicted Probability |

| Antimicrobial | 0.724 |

| Colorant | 0.647 |

| Flavorant | 0.233 |

| Fragrance | 0.209 |

| Skin Conditioner | 0.161 |

| Table 2: Predicted Functional Uses for this compound. epa.gov |

It is important to note that these are theoretical predictions and require experimental validation to confirm any actual biological or functional activity. The high probability for antimicrobial use aligns with the known bioactivity of many halogenated indole derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLGUULQDBXCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1Br)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305679 | |

| Record name | 4,6-Dibromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-84-3 | |

| Record name | 4,6-Dibromo-7-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 4,6 Dibromo 7 Methyl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis

For 4,6-dibromo-7-methyl-1H-indole, the proton on the nitrogen (H-1) is expected to appear as a broad singlet, typically downfield. The protons on the pyrrole (B145914) ring (H-2 and H-3) would likely appear as doublets or triplets, depending on their coupling. The lone aromatic proton (H-5) would be a singlet due to the adjacent bromine atoms. The methyl group at position 7 (7-CH₃) would also present as a singlet.

A related compound, 3,6-dibromo-2-(methyl phenylsulfoximidoyl)-1,7-dimethyl-1H-indole, shows the C7-methyl protons at δ 2.81 ppm and the N-methyl protons at δ 3.96 ppm. nih.gov The aromatic protons in this molecule appear between δ 7.10 and 7.73 ppm. nih.gov This suggests that the 7-methyl group in our target compound will likely resonate in the range of δ 2.5-3.0 ppm.

| Proton | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Notes |

| H-1 (NH) | Broad Singlet | Downfield | Exchangeable with D₂O |

| H-2 | Doublet/Triplet | Coupling with H-3 | |

| H-3 | Doublet/Triplet | Coupling with H-2 | |

| H-5 | Singlet | No adjacent protons | |

| 7-CH₃ | Singlet |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected. The carbons bearing bromine atoms (C-4 and C-6) are anticipated to have their chemical shifts influenced by the heavy atom effect, though they will still be in the aromatic region. The chemical shifts of the carbons in the pyrrole ring (C-2, C-3, C-3a, and C-7a) and the benzene (B151609) ring (C-4, C-5, C-6, and C-7) will be characteristic of the indole (B1671886) scaffold.

In a study of 3,6-dibromo-2-(methyl phenylsulfoximidoyl)-1,7-dimethyl-1H-indole, the chemical shifts for the indole core were assigned. nih.gov For instance, C-7 was observed at δ 126.8 ppm and the 7-methyl carbon at δ 19.0 ppm. nih.gov The carbons attached to bromine (C-3 and C-6 in that study) showed signals at δ 81.6 and 114.1 ppm respectively. nih.govsemanticscholar.org These values can serve as a useful reference for predicting the spectrum of this compound.

| Carbon | Expected Chemical Shift (δ ppm) | Notes |

| C-2 | ~120-125 | |

| C-3 | ~100-105 | |

| C-3a | ~128-132 | Quaternary |

| C-4 | ~115-120 | Attached to Bromine |

| C-5 | ~120-125 | |

| C-6 | ~115-120 | Attached to Bromine |

| C-7 | ~125-130 | Attached to Methyl |

| C-7a | ~135-140 | Quaternary |

| 7-CH₃ | ~15-20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between coupled protons. For this compound, a cross-peak between H-2 and H-3 would be expected, confirming their adjacent positions on the pyrrole ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-2, C-3, C-5, and the 7-methyl group based on their attached protons. emerypharma.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula of a compound. For this compound (C₉H₇Br₂N), the expected monoisotopic mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with intense peaks for [M], [M+2], and [M+4] in an approximate ratio of 1:2:1, which is a clear indicator of a dibrominated compound.

| Ion | Calculated m/z | Abundance |

| [M]⁺ (C₉H₇⁷⁹Br₂N) | 286.8945 | ~50% |

| [M+2]⁺ (C₉H₇⁷⁹Br⁸¹BrN) | 288.8925 | ~100% |

| [M+4]⁺ (C₉H₇⁸¹Br₂N) | 290.8904 | ~50% |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like indoles. In positive ion mode, this compound would be expected to be observed as the protonated molecule, [M+H]⁺. For the related compound 4,6-dibromo-2,3,3-trimethyl-3H-indole, the [M+H]⁺ ion was observed at m/z 317.9. iucr.org For our target molecule, the [M+H]⁺ ion would show the same characteristic isotopic pattern for two bromine atoms. Fragmentation analysis in ESI-MS/MS could provide further structural information, such as the loss of a bromine atom or the methyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. For indole derivatives like this compound, LC-MS, particularly with electrospray ionization (ESI), is a highly selective and sensitive method. researchgate.net The technique is well-suited for monitoring organic reactions, such as the synthesis of indole-containing molecules, on a timescale of minutes to hours. acs.org

In a typical analysis, the indole compound is first separated from a mixture using a liquid chromatograph and then introduced into the mass spectrometer. Using ESI in positive ion mode, one would expect to observe the protonated molecule, [M+H]⁺. Given the isotopic nature of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks. For this compound (C₉H₇Br₂N), the molecular weight is approximately 304.98 g/mol . The mass spectrum would show a triplet pattern for the [M+H]⁺ ion due to the two bromine atoms.

Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation patterns provide valuable information about the molecule's connectivity.

Table 1: Predicted LC-MS Data for this compound

| Ion Species | Formula | Predicted m/z (Monoisotopic) | Isotopic Pattern |

|---|---|---|---|

| [M+H]⁺ | C₉H₈Br₂N⁺ | 305.9001 | Triplet (m/z ~306, 308, 310 in ~1:2:1 ratio) |

| [M+Na]⁺ | C₉H₇Br₂NNa⁺ | 327.8820 | Triplet (m/z ~328, 330, 332 in ~1:2:1 ratio) |

This table is generated based on the chemical formula and known principles of mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. libretexts.org While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser) due to vibrations that cause a change in the molecule's polarizability. libretexts.org

For this compound, specific vibrational modes can be assigned to different functional groups. The N-H stretch of the indole ring is expected to appear as a sharp band in the IR spectrum, typically around 3400 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations are expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and vibrations of non-polar bonds which may be weak or absent in the IR spectrum. libretexts.org The C=C bonds of the indole ring and the C-Br bonds would be expected to produce strong signals in the Raman spectrum.

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch | Indole N-H | ~3400 | IR |

| Aromatic C-H Stretch | Ar-H | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | -CH₃ | 2980-2870 | IR, Raman |

| C=C Stretch | Aromatic Ring | 1600-1450 | IR, Raman |

| N-H Bend | Indole N-H | ~1550 | IR |

| C-H Bend | -CH₃ | ~1450, ~1375 | IR, Raman |

| C-N Stretch | Indole C-N | 1350-1250 | IR, Raman |

This table is based on characteristic group frequencies and data from related indole compounds. nist.gov

X-ray Crystallography for Solid-State Structural Characterization

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In indole derivatives, these interactions commonly include hydrogen bonds, halogen bonds, and π–π stacking interactions. nih.goviucr.orgeurjchem.com For this compound, the N-H group is a classical hydrogen bond donor, which can interact with the π-system of an adjacent indole ring (N-H···π) or with a halogen atom of a neighboring molecule. nih.gov The crystal packing of bromo-substituted indole derivatives is often stabilized by a combination of weak C-H···O, C-H···Br, and C-H···π hydrogen bonds, alongside π–π and halogen bonding interactions. iucr.orgiucr.org In the closely related 4,6-dibromo-2,3,3-trimethyl-3H-indole, molecules are linked into zigzag chains by C—Br⋯π halogen bonds. iucr.org

A halogen bond (X-bond) is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. acs.org This interaction is directional, typically forming along the axis of the R-X covalent bond. In brominated aromatic compounds, the bromine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Br bond, allowing it to interact favorably with electron-rich areas like π-systems or other heteroatoms. acs.org

In the crystal structure of 4,6-dibromo-2,3,3-trimethyl-3H-indole, C—Br⋯π halogen bonds are observed, which link the molecules into chains. nih.goviucr.org Similar C—Br⋯π and C—Br⋯Br interactions are expected to be significant in the crystal packing of this compound, influencing its supramolecular assembly. nih.gov The strength of these interactions is comparable to some hydrogen bonds and plays a crucial role in the design of molecular crystals. acs.org

Table 3: Common Intermolecular Interactions in Bromo-Indole Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference |

|---|---|---|---|---|

| Halogen Bond | C-Br | π-system (indole ring) | Br⋯π distance < sum of vdW radii | iucr.org |

| Halogen Bond | C-Br | Bromine atom (Br) | Br⋯Br distance < sum of vdW radii | nih.gov |

| π–π Stacking | Indole Ring | Indole Ring | Centroid-centroid distance ~3.6-3.8 Å | nih.gov |

π–π stacking is a noncovalent interaction between aromatic rings. These interactions are fundamental to the structure of DNA, proteins, and in the crystal engineering of organic materials. In the solid state, indole derivatives frequently exhibit π–π stacking. nih.gov The geometry of these interactions can vary, often adopting a "slipped" or "parallel-displaced" conformation where the centroids of the rings are not perfectly aligned, which is energetically more favorable than a face-to-face arrangement. iucr.org

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,6-dibromo-2,3,3-trimethyl-3H-indole |

| 3,6-dibromo-1,7-dimethyl-1H-indole |

| 7-methyl-1H-indole-3-carboxaldehyde |

| 4,6-dibromoindolenine |

| 3,5-dibromoaniline |

| 3,5-dibromophenylhydrazine |

| 3-methyl-2-butanone (B44728) |

| iodomethane |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole |

| 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole |

| 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole |

| ethyl 5-chloro-1H-indole-2-carboxylate |

| ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate |

| 6-isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole |

| 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole |

Computational and Theoretical Investigations of 4,6 Dibromo 7 Methyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy state on the potential energy surface. For an indole (B1671886) derivative like 4,6-dibromo-7-methyl-1H-indole, DFT optimization, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide precise bond lengths, bond angles, and dihedral angles.

Studies on similar substituted indoles and benzimidazoles have shown that the core indole ring system is essentially planar. iucr.orgacs.org The introduction of bromine atoms and a methyl group at the 4, 6, and 7 positions would induce minor distortions in the planarity of the bicyclic system due to steric and electronic effects. The electronic structure analysis would reveal the distribution of electron density, which is significantly influenced by the electronegative bromine atoms and the electron-donating methyl group.

Prediction of Reactivity and Reaction Pathways

DFT is a cornerstone for predicting chemical reactivity. By calculating various electronic parameters, researchers can forecast how a molecule will behave in a chemical reaction. For instance, in a study on 6,7-dibromo-4-methoxy-1H-indole, DFT calculations were proposed to map electron density at the bromine sites to predict nucleophilic and electrophilic behavior. The electron-withdrawing nature of the bromine atoms in this compound would deactivate the benzene (B151609) ring towards electrophilic substitution, while also making the C-Br bonds susceptible to nucleophilic substitution or cross-coupling reactions. The slightly acidic N-H group remains a primary site for deprotonation and subsequent reactions. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. In various indole derivatives, this gap is a key parameter derived from DFT calculations to explain charge transfer phenomena within the molecule. For many heterocyclic compounds, the calculated HOMO-LUMO energy gap falls in a range that indicates significant charge transfer capabilities.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Indole Derivative (Note: These are representative values and not specific to this compound)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.9 |

| Energy Gap (ΔE) | 4.3 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. dtic.mil They are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen and halogen bonding. iucr.orgacs.orgacs.org

In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP would show a negative potential around the nitrogen atom of the indole ring, making it a hydrogen bond acceptor. The hydrogen atom on the nitrogen would exhibit a positive potential, acting as a hydrogen bond donor. Crucially, the bromine atoms, despite their high electronegativity, would feature a region of positive potential on their outermost surface along the C-Br bond axis, known as a "sigma-hole" (σ-hole). acs.org This positive region is key to forming halogen bonds, a significant non-covalent interaction.

Non-Covalent Interactions (NCI) and Atoms in Molecules (AIM) Analysis

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. wikipedia.orgmonash.eduencyclopedia.pub For halogenated compounds, interactions like hydrogen bonds (N-H···X, C-H···X) and halogen bonds (C-Br···X) are paramount.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. Studies on structurally related compounds like 4,6-dibromo-2,3,3-trimethyl-3H-indole have utilized this method to deconstruct the crystal packing into specific contacts. iucr.org For this analogue, the dominant interactions were found to be H···H, Br···H, and C···H contacts, indicating the importance of van der Waals forces and weak hydrogen bonds. iucr.org The analysis also revealed C—Br⋯π halogen bonds linking molecules into chains. iucr.org Similar analyses on other bromo-substituted indoles have highlighted the role of π–π stacking between indole rings and various weak hydrogen bonds in stabilizing the crystal structure. iucr.org For this compound, a similar array of non-covalent interactions would be expected to govern its solid-state architecture.

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Analogous Dibromoindole Compound (Based on data for 4,6-dibromo-2,3,3-trimethyl-3H-indole iucr.org)

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 38.3 |

| Br···H/H···Br | 30.3 |

| C···H/H···C | 13.3 |

| Br···C/C···Br | 7.4 |

| N···H/H···N | 5.8 |

The Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze the topology of the electron density, providing a rigorous definition of chemical bonds and intermolecular interactions based on the identification of bond critical points. acs.org

Computational Modeling for Binding Interactions (e.g., Docking Simulations with Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or enzyme. nih.gov This method is fundamental in drug discovery to understand binding modes and predict binding affinities.

While no specific docking studies for this compound are reported, research on other indole derivatives is extensive. nih.govekb.eg Docking simulations of various substituted indoles into the active sites of enzymes like protein kinases or histone deacetylases have revealed key interactions. researchgate.net For this compound, docking simulations would likely show the indole N-H group acting as a hydrogen bond donor to an acceptor residue in the enzyme's active site. The bromine atoms could participate in favorable halogen bonding with electron-rich pockets (e.g., with the backbone carbonyl oxygen of an amino acid). nih.gov The aromatic rings can engage in π–π stacking or hydrophobic interactions. Such studies are crucial for rationalizing the biological activity of indole-based compounds and for designing new, more potent inhibitors. acs.org

Due to a lack of specific scientific research on the computational and theoretical investigations of this compound, particularly concerning its conformational analysis and potential energy surface mapping, this article cannot be generated at this time. Searches for detailed research findings and data tables for this specific compound did not yield any relevant scholarly articles.

General information on substituted indoles and methodologies for computational analysis exists, but per the instructions to focus solely on "this compound" and adhere strictly to the provided outline, no scientifically accurate content can be produced. Any attempt to create the requested article would be speculative and not based on verifiable research.

Chemical Reactivity and Functional Group Transformations of 4,6 Dibromo 7 Methyl 1h Indole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 4,6-dibromo-7-methyl-1H-indole, the two bromine atoms at the C4 and C6 positions are potential sites for such transformations. The relative reactivity of these two positions can be influenced by electronic effects, steric hindrance from the adjacent 7-methyl group, and the specific reaction conditions employed.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation in organic synthesis. wikipedia.org In the context of dihalogenated indoles, selective or double coupling can be achieved. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the surveyed literature, the general principles of this reaction on similar scaffolds suggest that both the C4 and C6 positions are reactive. The presence of the 7-methyl group may sterically hinder the C6-position to some extent, potentially allowing for regioselective coupling at the C4-position under carefully controlled conditions. In reactions involving other substituted dibromoindoles, factors such as the choice of palladium catalyst, ligand, base, and solvent have been shown to influence the selectivity and yield of the coupling products. nih.gov

Beyond Suzuki and Sonogashira reactions, other transition-metal-catalyzed functionalizations can be envisioned for this compound. These include but are not limited to Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and cyanation reactions. The success and selectivity of these reactions would be contingent on optimizing the catalyst system and reaction parameters. The indole (B1671886) N-H can also participate in or direct functionalization reactions, adding another layer of complexity and synthetic potential. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C3 position. nih.gov For this compound, the C3 position remains the most likely site for electrophilic attack, provided it is unsubstituted. The bromine atoms are deactivating, electron-withdrawing groups via induction but are ortho-, para-directing due to resonance. However, the inherent high nucleophilicity of the pyrrole (B145914) ring generally directs electrophiles to C3.

Nucleophilic aromatic substitution (SNA_r) on the benzene (B151609) ring of the indole is generally difficult unless activated by strong electron-withdrawing groups, which is not the case here. The bromine atoms themselves could potentially be displaced by strong nucleophiles under harsh conditions or via transition-metal catalysis (e.g., Buchwald-Hartwig amination), which is mechanistically distinct from a classical SNA_r reaction.

Reductive and Oxidative Transformations

Hydrodebromination is a reductive process where a bromine atom is replaced by a hydrogen atom. This transformation can be particularly useful for the selective removal of one halogen from a polyhalogenated compound. Research by Buchwald and colleagues has demonstrated a highly regioselective palladium-catalyzed hydrodebromination of various 4,6-dibromoindoles. acs.orgnih.gov

The study found that using a catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with rac-BINAP as the ligand and sodium borohydride (B1222165) (NaBH₄) as the reducing agent, the bromine atom at the C6 position is preferentially removed over the one at the C4 position. acs.org This selectivity is attributed to the steric and electronic environment of the C-Br bonds. Although this compound was not a substrate in this specific study, the findings provide a strong precedent for its expected behavior. The general procedure developed in this work offers a reliable method for converting 4,6-dibromoindoles into the corresponding 4-bromoindole (B15604) derivatives. acs.orgamazonaws.com

The table below summarizes the results for the regioselective hydrodebromination of various 4,6-dibromoindole analogues, illustrating the general efficacy and selectivity of the method. acs.org

| Entry | Substrate (4,6-Dibromoindole Analogue) | Product (4-Bromoindole Analogue) | Yield (%) |

| 1 | 4,6-Dibromo-1H-indole | 4-Bromo-1H-indole | 85 |

| 2 | 4,6-Dibromo-2-methyl-1H-indole | 4-Bromo-2-methyl-1H-indole | 87 |

| 3 | 4,6-Dibromo-5-methoxy-1H-indole | 4-Bromo-5-methoxy-1H-indole | 86 |

| 4 | 4,6-Dibromo-2,3-dimethyl-1H-indole | 4-Bromo-2,3-dimethyl-1H-indole | 89 |

| 5 | Ethyl 4,6-dibromo-1H-indole-2-carboxylate | Ethyl 4-bromo-1H-indole-2-carboxylate | 91 |

Data sourced from studies on analogous compounds, as specific data for this compound is not available in the cited literature. The reaction conditions typically involve Pd(OAc)₂, rac-BINAP, NaBH₄, and TMEDA in THF. acs.org

Oxidation of Methyl Groups

No specific information was found regarding the oxidation of the C7-methyl group of this compound. In principle, the oxidation of a methyl group on an indole ring can be challenging to achieve selectively without affecting the electron-rich indole nucleus. Oxidation reactions on substituted indoles often target the C2 and C3 positions of the indole ring.

Regioselective Functionalization of Indole Ring Positions (C2, C3, C4, C6, C7)

Specific methods for the regioselective functionalization of the C2, C3, C4, C6, and C7 positions of this compound have not been detailed in the available literature. However, general principles of indole chemistry can provide some insight into the expected reactivity.

The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and typically the most reactive towards electrophiles. The C2 position is the next most reactive site. Functionalization of the benzene portion of the indole ring (C4, C5, C6, C7) is generally less facile and often requires specific directing groups or metal-catalyzed C-H activation strategies.

For this compound, the existing bromo substituents at the C4 and C6 positions could potentially be utilized for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds at these positions. The bromine atoms can undergo metal-halogen exchange, typically with organolithium reagents, to generate lithiated intermediates that can then react with various electrophiles. However, the regioselectivity of such reactions would need to be carefully controlled.

Functionalization at the C2 and C3 positions would likely proceed through electrophilic substitution, but the presence of the deactivating bromo groups on the benzene ring might influence the reactivity. The C7 position, adjacent to the nitrogen atom, can sometimes be functionalized through directed metalation, often requiring N-protection with a suitable directing group.

Photochemical Transformations (e.g., Debromination, Dimerization)

There is no specific information available in the scientific literature regarding the photochemical transformations of this compound. In general, aryl bromides can undergo photochemical debromination, often in the presence of a hydrogen donor. This process typically involves the homolytic cleavage of the carbon-bromine bond upon absorption of UV light.

Photochemical dimerization of indoles is also a known process, which can lead to the formation of various dimeric structures through [2+2] or other cycloaddition pathways. The specific outcome of a photochemical reaction would depend on the reaction conditions, including the solvent, wavelength of light, and the presence of any photosensitizers. Without experimental data for this compound, any discussion of its photochemical behavior would be purely speculative.

Mechanistic Studies in the Context of 4,6 Dibromo 7 Methyl 1h Indole

Mechanistic Pathways of Indole (B1671886) Ring Formation and Bromination

The synthesis of the 4,6-dibromo-7-methyl-1H-indole scaffold likely involves two key mechanistic processes: the formation of the core indole ring and the subsequent regioselective bromination.

Indole Ring Formation:

A prevalent and versatile method for indole synthesis is the Fischer indole synthesis . wikipedia.orgresearchgate.net This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of a 7-methyl-1H-indole precursor, the reaction would likely start with (2-bromo-3-methylphenyl)hydrazine (B3256699) and a suitable carbonyl compound.

The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions: wikipedia.orgyoutube.com

Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

nih.govnih.gov-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and the cleavage of the N-N bond.

Rearomatization: The intermediate rearomatizes to form a more stable aniline (B41778) derivative.

Cyclization and Elimination: An intramolecular cyclization occurs, followed by the elimination of an ammonia (B1221849) molecule to yield the final indole ring. youtube.com

The regioselectivity of the Fischer indole synthesis is influenced by the substitution pattern on the phenylhydrazine ring. nih.gov The presence of substituents can direct the cyclization to a specific position. youtube.com

Bromination:

The introduction of bromine atoms onto the 7-methyl-1H-indole ring is typically achieved through electrophilic aromatic substitution . rsc.org The indole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The mechanism of electrophilic bromination generally proceeds as follows: scholarsresearchlibrary.com

Generation of the Electrophile: A bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), is activated, often with a Lewis acid catalyst, to generate a potent electrophile (Br⁺).

Formation of the Sigma Complex: The electron-rich indole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation and Aromatization: A base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring.

The regioselectivity of bromination on the indole ring is highly dependent on the reaction conditions and the substituents already present. beilstein-journals.org For an unsubstituted indole, electrophilic attack typically occurs at the C3 position due to the high electron density of the pyrrole (B145914) ring. However, the presence of a methyl group at the 7-position and the desire for dibromination at the 4- and 6-positions suggest that careful control of the reaction conditions and potentially the use of protecting groups would be necessary to achieve the desired substitution pattern. The electron-donating nature of the methyl group can influence the electron density distribution in the benzene (B151609) portion of the indole ring, thereby affecting the positions of electrophilic attack.

Elucidation of Reaction Mechanisms for Derivatization

The derivatization of this compound offers the potential to modulate its physicochemical properties and biological activity. Key reactive sites for derivatization include the indole nitrogen (N-H) and the carbon-bromine bonds (C-Br).

N-Alkylation:

The indole nitrogen possesses a lone pair of electrons and an acidic proton, making it amenable to N-alkylation reactions. The mechanism typically involves the deprotonation of the N-H group by a base to form a more nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide or another suitable electrophile. researchgate.net The choice of base and solvent is crucial for the efficiency of this reaction.

Cross-Coupling Reactions:

The bromine atoms at the 4- and 6-positions serve as valuable handles for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling . researchgate.net This reaction allows for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of aryl or vinyl substituents.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves: researchgate.net

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (in this case, the C-Br bond of the indole), forming a Pd(II) intermediate.

Transmetalation: A base activates an organoboron compound (e.g., a boronic acid), which then transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The reactivity of the two bromine atoms in this compound might differ, potentially allowing for selective mono- or di-arylation depending on the reaction conditions and the nature of the boronic acid used.

Mechanistic Insights into Biological Activity of Indole Scaffolds

While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from the broader class of brominated indole derivatives and their known biological activities.

Halogenated indoles have been shown to interact with various molecular targets and modulate key signaling pathways. For instance, certain halogenated indoles are known to be ligands for the aryl hydrocarbon receptor (AhR) . nih.govresearchgate.net The AhR is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in metabolism and cellular responses to environmental stimuli. nih.gov The binding of a ligand to the AhR initiates a signaling cascade that can lead to changes in gene expression. nih.gov The specific interactions of this compound with the AhR would depend on its ability to fit into the receptor's binding pocket and establish favorable interactions with key amino acid residues.

Furthermore, indole derivatives have been investigated as inhibitors of various protein kinases . nih.govphyschemres.org Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Molecular docking studies of indole derivatives with kinases have revealed that the indole scaffold can fit into the ATP-binding pocket of these enzymes, forming hydrogen bonds and hydrophobic interactions with conserved residues. mdpi.commdpi.complos.org The bromine and methyl substituents on this compound would influence its binding affinity and selectivity for different kinases.

Brominated indole derivatives have been identified as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) . nih.govscholarsresearchlibrary.comresearchgate.net These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. scholarsresearchlibrary.com

The mechanism of inhibition can vary. For COX enzymes, indole derivatives, such as indomethacin, can act as competitive inhibitors, binding to the active site and preventing the substrate (arachidonic acid) from binding. acs.org The binding is often stabilized by hydrogen bonds between the indole's functional groups and amino acid residues in the enzyme's active site, such as Arg120 and Tyr355. nih.govresearchgate.net

Similarly, for lipoxygenases, indole derivatives can also act as competitive inhibitors. nih.govresearchgate.net Molecular docking studies have suggested that the indole nucleus can interact with the active site of LOX, with the carboxyl group of some derivatives coordinating with the iron atom in the catalytic center. nih.gov The presence of bromine atoms on the indole ring can enhance the inhibitory potency, likely by increasing the compound's lipophilicity and facilitating its entry into the hydrophobic active site of the enzyme. nih.govmdpi.com

Table 1: Potential Enzyme Inhibition by Indole Scaffolds

| Enzyme Family | General Mechanism of Inhibition by Indoles | Potential Role of Substituents (Bromo, Methyl) |

|---|---|---|

| Cyclooxygenases (COX) | Competitive inhibition at the arachidonic acid binding site. | Halogenation can enhance binding affinity and selectivity for COX-2. nih.gov |

| Lipoxygenases (LOX) | Competitive inhibition, potentially involving interaction with the active site iron. | Bromine substitution can increase inhibitory potency. nih.gov |

The affinity and specificity of indole derivatives for various receptors are crucial determinants of their pharmacological profiles. The indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of receptors. nih.gov

The binding of a ligand to a receptor is governed by a combination of factors, including shape complementarity, hydrophobic interactions, hydrogen bonding, and electrostatic interactions. The structure-activity relationship (SAR) studies of substituted indoles have provided valuable insights into how different substituents influence receptor binding. nih.govnih.govacs.orgacs.org

For this compound, the following structural features would likely influence its receptor binding profile:

Indole NH group: Can act as a hydrogen bond donor.

Aromatic ring system: Can engage in π-π stacking and hydrophobic interactions.

Bromine atoms: Can participate in halogen bonding and increase lipophilicity, potentially enhancing binding to hydrophobic pockets within a receptor. nih.gov

The specific arrangement of these functional groups in this compound would determine its selectivity for different receptor subtypes. For example, in the context of nuclear receptors, the ligand-binding domain is often hydrophobic, and the presence of lipophilic bromine atoms could enhance the binding affinity. nih.govmdpi.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 7-methyl-1H-indole |

| (2-bromo-3-methylphenyl)hydrazine |

Applications of 4,6 Dibromo 7 Methyl 1h Indole As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The utility of 4,6-dibromo-7-methyl-1H-indole as a synthetic building block lies in the reactivity of its bromine substituents. These atoms are prime candidates for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This capability allows for the elaboration of the indole (B1671886) core into more complex heterocyclic structures.

Key reactions that can be employed for this purpose include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to append alkynyl moieties, which can be further modified.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, amides, or other nitrogen-containing nucleophiles.

Heck Coupling: Reaction with alkenes to form new C-C bonds.

The differential reactivity of the bromine atoms, potentially influenced by the electronic effects of the neighboring methyl group and the pyrrole (B145914) ring, could allow for selective, stepwise functionalization. For instance, one bromine atom could be selectively reacted under one set of conditions, followed by the modification of the second bromine atom under different conditions. This stepwise approach enables the synthesis of unsymmetrically substituted indoles, which are often challenging to prepare. The indole nitrogen also provides a site for alkylation or acylation, further increasing the diversity of accessible compounds. nih.gov

| Reaction Type | Reagents | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted indoles |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Alkynyl-substituted indoles |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted indoles |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted indoles |

Construction of Polycyclic Structures and Fused Ring Systems

The presence of two reactive bromine atoms on the benzene (B151609) portion of the this compound scaffold makes it an excellent starting material for the construction of polycyclic aromatic compounds and fused ring systems. nih.gov These complex structures are of significant interest due to their presence in various natural products and materials with unique electronic properties.

One common strategy involves a two-fold cross-coupling reaction with a bifunctional reagent to build a new ring fused to the indole core. For example, a double Heck reaction or a sequential Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of carbocyclic or heterocyclic rings. Due to the presence of both pyrrole and ketone functionalities in related indole structures, they have received considerable attention for synthesizing complex polyheterocyclic structures with medicinal and optoelectronic applications. nih.gov

The inherent structure of this compound allows for the regioselective construction of these fused systems. The bromine at the C-4 position is adjacent to the pyrrole ring, while the C-6 bromine is para to the methyl group, leading to distinct electronic environments that can be exploited for selective reactions. This control is crucial for synthesizing specific isomers of complex polycyclic molecules. The synthesis of such fused systems often forms the core of potent biologically active molecules, including some anticancer agents.

Role in Medicinal Chemistry for Scaffold Diversification

In medicinal chemistry, the indole ring is considered a "privileged scaffold" because of its ability to bind to a wide range of biological targets. nih.gov The compound this compound is particularly well-suited for scaffold diversification, a key process in drug discovery where a central core structure is systematically modified to create a library of related compounds for biological screening.

The two bromine atoms act as versatile anchor points for introducing chemical diversity. Using modern synthetic techniques like parallel synthesis, medicinal chemists can rapidly generate a large number of derivatives from a single dibromo-indole precursor. By reacting this compound with a diverse set of building blocks via cross-coupling reactions, a library of compounds with varied substituents at the 4- and 6-positions can be assembled.

This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a potential drug candidate. For example, modifying the groups at these positions can impact the compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Many marine natural products contain brominated indole rings and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The ability to functionalize the this compound scaffold at two distinct points provides a powerful tool for optimizing lead compounds in drug discovery programs.

Development of Ligands and Chromophores

The structural features of this compound and its derivatives make them promising candidates for the development of specialized chemical tools like ligands and chromophores.

Ligands: Ligands are molecules that bind to metal ions to form coordination complexes. The indole nitrogen atom can act as a coordination site. Furthermore, by replacing the bromine atoms with functional groups containing other heteroatoms (such as nitrogen, oxygen, or sulfur) through cross-coupling reactions, multidentate ligands can be synthesized. These ligands can be used in catalysis, as sensors for specific metal ions, or as components in metal-organic frameworks (MOFs).

Chromophores: Chromophores are molecules that absorb and sometimes emit light. The indole system is inherently aromatic and forms the basis of many fluorescent molecules. The photophysical properties (e.g., absorption and emission wavelengths, quantum yield) of an indole-based chromophore can be finely tuned by extending its π-conjugated system. By using reactions like the Sonogashira or Heck coupling at the bromine positions, conjugated aryl, vinyl, or alkynyl groups can be attached to the indole core. This extension of conjugation typically shifts the absorption and emission of the molecule to longer wavelengths (a red-shift), which is often desirable for applications in bioimaging and materials science. The ability to perform two such modifications on the this compound scaffold allows for the creation of "push-pull" systems or other complex electronic structures with tailored optical properties.

Biological Activity and Mechanistic Basis of Indole Scaffolds Preclinical Research

Anti-Cancer Activities: Mechanisms and Molecular Targets

Synthetic indole (B1671886) derivatives, particularly those with annulated structures, have demonstrated notable anti-cancer effects in preclinical studies. A library of novel 6,7-annulated-4-substituted indole compounds, synthesized from a 4,6,7-tribromoindole platform, has been tested for anti-proliferative activity against various tumor cell lines. nih.govresearchgate.net

In studies using murine L1210 leukemia cells, several of these compounds inhibited cell proliferation in the low-micromolar range. nih.gov The mechanism of action appears to be multifactorial, involving the disruption of critical cellular processes. For instance, after 24 to 48 hours of treatment, these compounds were shown to increase the mitotic index of L1210 cells, leading to the formation of bi-nucleated and multi-nucleated cells, as well as micronuclei. nih.gov This suggests that the antitumor effect involves enhancing mitotic abnormalities and inducing chromosomal damage or missegregation. nih.gov

Further investigations using human HL-60 tumor cells revealed similar effects. The annulated indoles inhibited the metabolic activity of HL-60 cells and disrupted mitosis and cytokinesis. nih.govnih.gov The compounds were observed to stimulate the formation of bi-nucleated cells, multi-nucleated cells, and micronuclei, indicating a potential blockage of cytokinesis. nih.gov The antitumor activity of these compounds is also linked to the induction of apoptosis, or programmed cell death. The most potent anti-proliferative compounds were also the most effective at inducing DNA fragmentation, a hallmark of apoptosis. nih.gov This apoptotic pathway is further supported by the observed time-dependent increase in caspase-3 activity, a key executioner enzyme in apoptosis. nih.gov

Dibrominated indole metabolites found in marine organisms have also been noted for their anti-cancer properties. nih.gov

Table 1: Anti-proliferative Activity of Selected Annulated Indole Compounds

| Cell Line | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Murine L1210 Leukemia | 6,7-annulated-4-substituted indoles | Inhibition of cell proliferation with IC50 values in the low-μM range. nih.gov | nih.gov |

| Human HL-60 Tumor | 6,7-annulated-4-substituted indoles | Inhibition of metabolic activity, disruption of mitosis and cytokinesis. nih.gov | nih.govnih.gov |

| Murine L1210 Leukemia | 6,7-annulated-4-substituted indoles | Induction of DNA fragmentation and increased caspase-3 activity. nih.gov | nih.gov |

Anti-Inflammatory Properties: Molecular Pathways and Mediators

Brominated indoles isolated from marine sources have shown significant potential as anti-inflammatory agents. Bioassay-guided fractionation of extracts from the marine mollusc Dicathais orbita identified simple brominated indoles that effectively inhibit key inflammatory mediators. nih.gov

These compounds demonstrated significant inhibition of nitric oxide (NO) and tumour necrosis factor α (TNFα) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov They also inhibited prostaglandin (B15479496) E2 (PGE2) production in calcium ionophore-stimulated fibroblasts. nih.gov TNFα is a critical mediator in inflammatory responses, while NO produced by inducible nitric oxide synthase (iNOS) is a prominent marker of inflamed tissue. nih.gov

The mechanism underlying these effects involves the modulation of the nuclear factor kappa B (NFκB) pathway. NFκB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. The active hypobranchial gland extract from D. orbita, as well as purified 6-bromoindole (B116670) and 6-bromoisatin (B21408), significantly inhibited the translocation of NFκB in LPS-stimulated macrophages. nih.gov Specifically, 6-bromoindole and 6-bromoisatin caused a 60.7% and 63.7% reduction in NFκB translocation, respectively, indicating that their anti-inflammatory action is mediated through the suppression of this key signaling pathway. nih.gov

Antimicrobial Activities: Bacterial Membrane Interaction and Protein Binding

The indole scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing activity against a broad spectrum of pathogens, including multidrug-resistant strains. researchgate.netnih.gov Recent studies have confirmed that indole derivatives possess promising antimicrobial activity against various microorganisms, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One study detailed the synthesis and evaluation of 6-bromoindolglyoxylamide derivatives. Certain polyamine derivatives from this series exhibited intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. nih.gov The most potent compound in the series, which includes a spermine (B22157) chain, was found to act via rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the compound directly targets and disrupts the integrity of the bacterial cell membrane. nih.gov

Other research has focused on indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, which have demonstrated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125-50 µg/mL against tested microorganisms. nih.gov Certain indole-triazole derivatives show significant promise as novel antibacterial and antifungal lead compounds. nih.gov Furthermore, dibrominated indole metabolites derived from marine sponges have also been recognized for their antimicrobial properties. nih.gov

Neuroprotective and Central Nervous System (CNS) Activities

Derivatives of brominated indoles have been investigated for their potential in treating neurodegenerative diseases. A notable example is the aminopropyl carbazole (B46965) class of compounds, which includes structures with a 3,6-dibromo-9H-carbazol moiety. One such compound, (-)-P7C3-S243, has demonstrated significant neuroprotective activity in animal models. nih.gov

This compound was shown to protect developing neurons in a mouse model of hippocampal neurogenesis and, crucially, to protect mature dopaminergic neurons within the substantia nigra in a mouse model of Parkinson's disease. nih.gov The study design ensured that the observed effects were due to genuine neuroprotective activity rather than interference with the neurotoxin used to induce the disease model. nih.gov As a lead compound, (-)-P7C3-S243 is orally bioavailable, metabolically stable, and capable of crossing the blood-brain barrier, making it a valuable candidate for the development of drugs to treat conditions involving neuronal cell death, such as neurodegenerative diseases and traumatic brain injury. nih.gov

Antioxidant and Antiviral Properties: Mechanistic Exploration

Indole derivatives have been explored for a range of other biological activities, including antioxidant and antiviral effects.

Antioxidant Properties : Five dibromoindole derivatives obtained from marine sponges have been highlighted as promising agents for use in cosmetics and pharmaceuticals due to their antioxidant activity. nih.gov Herbal materials, which are often rich in various phytochemicals including indole-related compounds, are also recognized for their ability to scavenge free radicals and act as antioxidants. nih.gov

Antiviral Properties : The indole scaffold is present in established antiviral drugs. Arbidol, an indole derivative, is used as an antiviral treatment for influenza infection in Russia and China. nih.gov This demonstrates the potential of the indole nucleus as a platform for developing agents against viral diseases. chula.ac.th

Other Investigated Biological Activities

The versatile structure of the indole ring has led to its investigation for a wide array of therapeutic applications. researchgate.net Reviews of the literature show that indole derivatives have been studied for numerous biological activities beyond those detailed above. These include potential applications as:

Antidiabetic agents

Antimalarial agents

Anticholinesterase inhibitors

Anticonvulsants

Antihistaminics

This broad range of reported activities underscores the importance of the indole scaffold in medicinal chemistry and drug discovery. researchgate.netchula.ac.th

Structure-Activity Relationship (SAR) Studies of Related Dibromoindoles

Understanding the structure-activity relationship (SAR) is critical for optimizing lead compounds and designing more potent drugs. eurekaselect.com For brominated indoles, SAR studies have provided valuable insights into the structural requirements for specific biological activities.

In the context of anti-inflammatory properties, the position of the bromine atom on the indole (or isatin) ring significantly affects activity. A study on synthetic brominated indoles found that for inhibiting NO production, the order of activity based on the bromine position on the isatin (B1672199) benzene (B151609) ring was 5-Br > 6-Br > 7-Br. nih.gov This indicates that substitution at the 5-position is most favorable for this particular activity. The study also found that purified mono-brominated indole and isatin compounds were more active than their dimer counterparts (e.g., dibromoindigo). nih.gov

For anti-cancer applications, the synthesis of a large library of 6,7-annulated-4-substituted indole compounds was undertaken specifically to elucidate SAR and identify more potent antitumor leads. nih.gov This systematic approach allows researchers to determine how different substitutions on the indole core influence cytotoxicity and the mechanism of action. nih.govnih.gov

An in-depth examination of the chemical compound 4,6-dibromo-7-methyl-1H-indole reveals a molecule of significant interest within the broader class of indole derivatives. While specific research on this particular compound is nascent, its structural features—a dibrominated indole core with a methyl group substitution—position it at the intersection of several key areas of chemical and biomedical research. This article explores the future research directions and emerging trends concerning this compound, focusing on advancements in its synthesis, computational design, mechanistic understanding, and novel applications.

Future Research Directions and Emerging Trends

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in natural products and its versatile pharmacological activities. researchgate.netnih.gov The unique substitution pattern of 4,6-dibromo-7-methyl-1H-indole offers a tantalizing template for future exploration, building upon the wealth of knowledge surrounding the broader indole family.

Q & A

Q. How can the synthesis of 4,6-dibromo-7-methyl-1H-indole be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization requires careful selection of bromination agents (e.g., NBS vs. Br₂), reaction temperature control (0–5°C for regioselectivity), and solvent systems (e.g., PEG-400:DMF mixtures for Cu-catalyzed coupling reactions). Column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization in aqueous ethanol enhances purity. Monitoring intermediates via TLC and adjusting reaction times (12–24 hours) reduces byproduct formation. Evidence from indole derivative syntheses suggests bromine positioning is sensitive to steric and electronic factors .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using CDCl₃ as solvent; observe deshielded aromatic protons (δ 7.2–7.4 ppm) and methyl group splitting (δ ~2.3 ppm). Compare with analogous brominated indoles .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~290–295 for C₉H₈Br₂N) and isotopic patterns from bromine .

- X-ray Crystallography : Use SHELXL or OLEX2 for structure refinement if single crystals are obtained (requires slow evaporation in DCM/hexane) .

Q. How does the methyl group at position 7 influence the compound’s stability under varying storage conditions?

Methodological Answer: The methyl group enhances steric protection against oxidative degradation. Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photolytic debromination. Monitor stability via periodic NMR analysis; degradation products (e.g., de-brominated indoles) appear as new peaks at δ 6.8–7.1 ppm .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular packing of this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for twinned or small crystals.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twin-law correction and anisotropic displacement parameters for heavy atoms (Br). Validate with R₁ < 5% and wR₂ < 10% .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (Br···H, π-π stacking) using CrystalExplorer to explain packing motifs .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anticancer applications?

Methodological Answer:

- Bromine Substitution : Compare activity of mono-bromo (4- or 6-position) vs. di-bromo derivatives; di-bromo analogs show enhanced DNA intercalation in MTT assays .

- Methyl Group Modifications : Replace methyl with CF₃ or CH₂OH to alter lipophilicity (logP) and cytotoxicity (tested via IC₅₀ in HeLa cells).

- Docking Simulations : Use AutoDock Vina to predict binding to topoisomerase II; validate with SPR binding affinity measurements .

Q. How can computational modeling resolve contradictory reactivity data in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. Identify electron-deficient regions (C5 vs. C7) prone to nitration or sulfonation .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between concerted vs. stepwise mechanisms in bromination reactions .

Q. What strategies mitigate challenges in scaling up Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer:

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. XPhos-Pd-G3 for turnover efficiency. Use microwave-assisted synthesis (100°C, 30 min) to accelerate coupling with arylboronic acids .

- Purification : Employ continuous-flow chromatography or centrifugal partitioning to handle large-scale mixtures. Monitor residual Pd via ICP-MS (<10 ppm acceptable) .

Methodological Challenges and Contradictions

Q. How to address discrepancies in reported NMR chemical shifts for brominated indoles?

Methodological Answer:

Q. Why do some studies report poor crystallinity despite identical synthetic protocols?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.